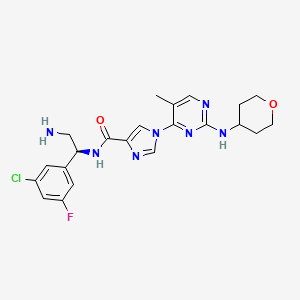![molecular formula C28H26FN7O B2576050 N-(2-(4-(4-(4-fluorofenil)piperazin-1-il)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)-2-naftamida CAS No. 1021025-72-8](/img/structure/B2576050.png)
N-(2-(4-(4-(4-fluorofenil)piperazin-1-il)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)-2-naftamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C28H26FN7O and its molecular weight is 495.562. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidor de los transportadores de nucleósidos de equilibrio humano
Este compuesto ha sido estudiado como un inhibidor de los transportadores de nucleósidos de equilibrio humano (ENTs). Los ENTs desempeñan un papel vital en la síntesis de nucleótidos, la regulación de la función de la adenosina y la quimioterapia . El compuesto ha demostrado ser más selectivo para ENT2 que para ENT1 .
Estudios de relación estructura-actividad
El compuesto se ha utilizado en estudios de relación estructura-actividad. Estos estudios tienen como objetivo comprender la relación entre la estructura química de una molécula y su actividad biológica .
Actividad antifúngica
Algunos análogos de este compuesto se han probado para determinar su actividad antifúngica. Sin embargo, los resultados revelan que estos compuestos no tienen actividad antifúngica contra ciertos aislamientos clínicos .
Inhibidor de las enzimas ureasa
El compuesto tiene aplicaciones potenciales en la prevención de infecciones bacterianas ureolíticas. Las bacterias altamente patógenas se colonizan y se mantienen con la ayuda de una enzima llamada ureasa. Inhibir las enzimas ureasa puede ser un método prometedor para prevenir estas infecciones .
Descubrimiento de fármacos
El compuesto se puede utilizar en el descubrimiento de fármacos, particularmente en el desarrollo de nuevos inhibidores para ENTs .
Investigación farmacológica
El compuesto se puede utilizar en la investigación farmacológica, particularmente en el estudio de los mecanismos de acción de los inhibidores de ENT .
Mecanismo De Acción
Target of Action
The primary target of the compound N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .
Biochemical Pathways
The inhibition of ENTs by N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide affects the nucleotide synthesis pathway and the regulation of adenosine function
Result of Action
The molecular and cellular effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide’s action include the reduction of uridine uptake in ENT1 and ENT2 .
Análisis Bioquímico
Biochemical Properties
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to certain receptors, including sigma receptors and serotonin receptors . The interaction with sigma receptors suggests potential applications in modulating neurotransmitter release and influencing cellular signaling pathways. Additionally, the compound’s affinity for serotonin receptors indicates its potential role in regulating mood and behavior.
Cellular Effects
The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with sigma receptors can lead to alterations in calcium signaling, which is crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation. Furthermore, the compound’s impact on serotonin receptors can affect gene expression related to mood regulation and stress response.
Molecular Mechanism
The molecular mechanism of action of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s binding to sigma receptors is believed to modulate the activity of ion channels and G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. Additionally, its interaction with serotonin receptors can result in the inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft and enhancing neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function . The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can maintain its biochemical activity and continue to modulate cellular functions such as calcium signaling and neurotransmitter release.
Dosage Effects in Animal Models
The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide vary with different dosages in animal models . At lower doses, the compound has been shown to exert beneficial effects on mood regulation and stress response by enhancing serotonin neurotransmission. At higher doses, the compound may exhibit toxic or adverse effects, including alterations in cardiovascular function and potential neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by cytochrome P450 enzymes. These metabolic processes result in the formation of metabolites that may retain or alter the compound’s biochemical activity. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with equilibrative nucleoside transporters (ENTs), which facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins within the cytoplasm and extracellular matrix play a role in its localization and accumulation in specific tissues. The compound’s distribution profile is crucial for understanding its therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize within the endoplasmic reticulum, mitochondria, and nucleus, where it exerts its biochemical effects. The presence of specific targeting signals within its structure facilitates its transport to these subcellular locations, enabling it to modulate cellular functions at multiple levels.
Propiedades
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN7O/c29-23-7-9-24(10-8-23)34-13-15-35(16-14-34)26-25-18-33-36(27(25)32-19-31-26)12-11-30-28(37)22-6-5-20-3-1-2-4-21(20)17-22/h1-10,17-19H,11-16H2,(H,30,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWSGAMTJHMTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
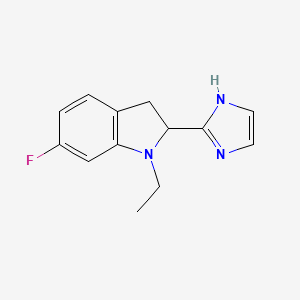
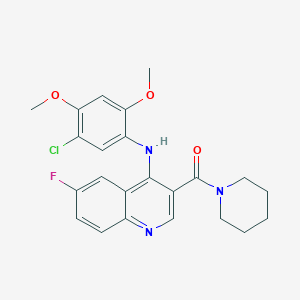
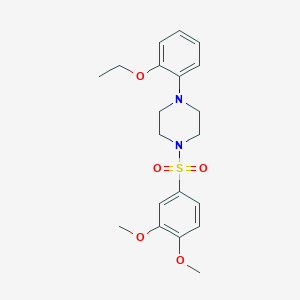

![5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2575975.png)
![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)
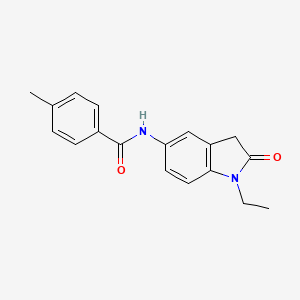
![8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2575978.png)
![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)
![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2575982.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide](/img/structure/B2575985.png)
